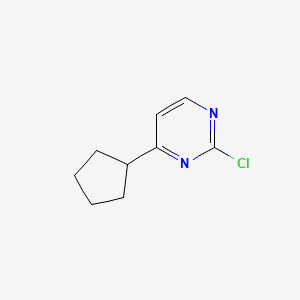

2-Chloro-4-cyclopentylpyrimidine

Overview

Description

2-Chloro-4-cyclopentylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 2 and a cyclopentyl group at position 4 makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopentylpyrimidine typically involves the reaction of 2-chloropyrimidine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopentylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the cyclopentyl group.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Hiyama couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and various nucleophiles.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and organosilanes.

Major Products Formed

Nucleophilic Substitution: 2-Amino-4-cyclopentylpyrimidine, 2-Mercapto-4-cyclopentylpyrimidine.

Oxidation: Oxidized derivatives of the cyclopentyl group.

Reduction: Reduced derivatives of the pyrimidine ring.

Coupling Reactions: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-cyclopentylpyrimidine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists.

Industry: The compound can be used in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopentylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopentyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-methylpyrimidine

- 2-Chloro-4-ethylpyrimidine

- 2-Chloro-4-phenylpyrimidine

Uniqueness

2-Chloro-4-cyclopentylpyrimidine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Biological Activity

2-Chloro-4-cyclopentylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a chlorine atom at the 2-position and a cyclopentyl group at the 4-position. Its molecular formula is CHClN, and it has a molecular weight of approximately 199.66 g/mol. The cyclopentyl substitution may enhance the lipophilicity and biological activity of the compound, making it a promising candidate for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor. Notably, pyrimidine derivatives are known for their potential as inhibitors of insulin-like growth factor receptors, which are implicated in cancer proliferation. This section summarizes key findings on the biological activities associated with this compound.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. For example, a study focused on synthesizing novel sorafenib analogs evaluated their activity against HepG2 cell lines (a model for hepatocellular carcinoma). Among the compounds tested, one analog exhibited significant cytotoxicity, suggesting that structural modifications in pyrimidines can enhance their anticancer effects .

Table 1: Cytotoxicity of Pyrimidine Derivatives Against HepG2 Cell Line

| Compound | IC50 (µg/mL) | % Cell Death (24h) | % Cell Death (48h) | % Cell Death (72h) |

|---|---|---|---|---|

| Sorafenib | 28.12 | 62.50 | 66.10 | 71.83 |

| Compound 4b | 21.12 | 72.33 | 76.13 | 79.33 |

| Compound 4c | 25.00 | 59.68 | 63.41 | 65.76 |

The data indicate that modifications to the pyrimidine structure can significantly impact cytotoxicity, suggesting that further optimization could yield more effective anticancer agents.

The mechanism of action for compounds like this compound often involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to cancer progression. The presence of the cyclopentyl group may enhance binding affinity to these targets due to increased lipophilicity.

Case Studies

- Synthesis and Evaluation of Sorafenib Analogs : In a study focusing on sorafenib analogs, several compounds were synthesized and tested for their cytotoxic effects against liver cancer cells. The results highlighted how structural variations in pyrimidines could lead to enhanced anticancer properties .

- Antimicrobial Properties : Another area of exploration for pyrimidine derivatives includes antimicrobial activity. Some studies have reported that similar compounds exhibit significant antibacterial and antifungal properties, indicating their potential use in treating infections .

Properties

IUPAC Name |

2-chloro-4-cyclopentylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-9-11-6-5-8(12-9)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPUDMKLJWIYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647889 | |

| Record name | 2-Chloro-4-cyclopentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954237-28-6 | |

| Record name | 2-Chloro-4-cyclopentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.